An In-depth Technical Guide to 5,7-Docosadiynoic Acid N-Succinimide: Structure, Properties, and Applications
An In-depth Technical Guide to 5,7-Docosadiynoic Acid N-Succinimide: Structure, Properties, and Applications
Introduction
5,7-Docosadiynoic Acid N-Succinimide is a specialized bifunctional molecule of significant interest in the fields of materials science, biosensing, and drug delivery. Its unique structure, featuring a diacetylene core and a reactive N-succinimidyl ester, allows for both polymerization into chromogenic polydiacetylenes (PDAs) and covalent attachment to amine-containing molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the practical insights relevant to researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The defining characteristic of 5,7-Docosadiynoic Acid N-Succinimide is its amphiphilic nature, with a long hydrophobic diacetylenic fatty acid chain and a polar, reactive N-hydroxysuccinimide (NHS) ester head group.
Chemical Structure
The molecule consists of a 22-carbon fatty acid backbone containing a conjugated diacetylene unit at the 5th and 7th positions. The carboxylic acid at one end is activated as an N-succinimidyl ester.
Systematic Name: 2,5-dioxopyrrolidin-1-yl docosa-5,7-diynoate[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is crucial for understanding the molecule's behavior in various solvent systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 369375-91-7 | [1] |
| Molecular Formula | C26H39NO4 | [1] |
| Molecular Weight | 429.59 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents like chloroform and ethanol; forms vesicles in aqueous solutions | [2][3][4] |
| InChI | InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 | [1] |
Synthesis and Reactivity
The synthesis of 5,7-Docosadiynoic Acid N-Succinimide involves the activation of the parent carboxylic acid, 5,7-docosadiynoic acid. The reactivity of the molecule is dominated by two key functionalities: the diacetylene core and the N-succinimidyl ester.
Synthesis of the N-Succinimide Ester
The formation of the N-succinimide ester is a critical step that renders the carboxylic acid group highly reactive towards primary amines.[] This is typically achieved by reacting 5,7-docosadiynoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7]
A recently developed method avoids carbodiimides and utilizes a combination of triphenylphosphine, iodine, and triethylamine for the synthesis of NHS esters from carboxylic acids at room temperature.[8][9] This approach offers a simple and cost-effective alternative.[8][9]
Caption: General synthesis scheme for 5,7-Docosadiynoic Acid N-Succinimide.
Reactivity of the N-Succinimide Ester
The N-succinimide ester is a highly efficient acylating agent for primary and secondary amines, forming stable amide bonds.[][10] This reaction is central to its use in bioconjugation, allowing for the attachment of the diacetylene lipid to proteins, peptides, and other amine-containing biomolecules.[11] The optimal pH for this coupling reaction in aqueous buffers is typically between 8.3 and 8.5.[10]
It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water to regenerate the carboxylic acid.[12][13] The rate of hydrolysis increases significantly with increasing pH.[12] Therefore, reactions should be performed promptly after preparing solutions of the NHS ester.
Polymerization of the Diacetylene Core
The diacetylene units within the lipid backbone are capable of undergoing a 1,4-addition topochemical polymerization reaction when properly aligned, for instance, in self-assembled structures like vesicles or films.[2] This polymerization is typically initiated by UV irradiation (around 254 nm) and results in the formation of a conjugated polymer backbone with alternating ene-yne motifs.[2][3][14] This polydiacetylene (PDA) structure is responsible for the characteristic blue color of the polymerized material.[2][14]
Self-Assembly and Polymerization into Vesicles
A key application of 5,7-Docosadiynoic Acid N-Succinimide is its ability to self-assemble into vesicles in aqueous environments. These vesicles can then be polymerized to form stable, chromogenic nanostructures.
Vesicle Formation
Diacetylene vesicles are typically formed using methods such as the solvent injection technique or the thin-film hydration method.[2][4]
Experimental Protocol: Vesicle Synthesis via Solvent Injection
-
Prepare a stock solution of 5,7-Docosadiynoic Acid N-Succinimide in a water-miscible organic solvent, such as ethanol, at a concentration of approximately 2 mg/mL.[2]
-
Heat a volume of deionized water to a temperature 5-10 °C above the melting temperature of the diacetylene monomer, under vigorous stirring.[2]
-
Slowly inject the diacetylene solution into the heated water.[2][3]
-
Continue stirring for approximately 1 hour to allow for vesicle formation and evaporation of the organic solvent.[2][3]
-
Allow the vesicle suspension to cool to room temperature and then store at 4°C overnight to promote ordered packing of the monomers, which is crucial for efficient polymerization.[3]
Photopolymerization
The self-assembled diacetylene vesicles are polymerized by exposing the aqueous suspension to UV light, typically at a wavelength of 254 nm.[3][14] The polymerization process results in a color change of the suspension to a deep blue, indicating the formation of the conjugated polydiacetylene backbone.[3][14] The extent of polymerization can be monitored by observing the appearance of a characteristic absorbance peak around 640 nm.[2]
Caption: Workflow for the formation and polymerization of diacetylene vesicles.
Applications in Bioconjugation and Biosensing
The dual functionality of 5,7-Docosadiynoic Acid N-Succinimide makes it a versatile tool for creating functionalized surfaces and biosensors.
Bioconjugation to Amine-Containing Molecules
The reactive NHS ester group allows for the covalent attachment of the diacetylene lipid to a wide range of biomolecules, including proteins, antibodies, and amine-modified nucleic acids.[11] This enables the creation of bioconjugates where the chromogenic properties of the polydiacetylene can be used to report on biological recognition events.
Experimental Protocol: General Bioconjugation
-
Dissolve the protein or other amine-containing molecule in a suitable aqueous buffer, typically at a pH of 7.2-8.5.[]
-
Prepare a fresh stock solution of 5,7-Docosadiynoic Acid N-Succinimide in an organic solvent such as DMSO or DMF.
-
Add the desired molar excess of the NHS ester solution to the protein solution with gentle mixing.
-
Allow the reaction to proceed at room temperature for 30-120 minutes or at 4°C for longer durations.[]
-
Remove the unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.
Colorimetric Biosensing
Polydiacetylene-based sensors exhibit a characteristic blue-to-red color transition in response to various external stimuli, such as changes in temperature, pH, or mechanical stress.[14] This color change is due to a perturbation of the conjugated polymer backbone, which alters its effective conjugation length.[4] When bioconjugated polydiacetylene vesicles interact with their target analyte, the binding event can induce sufficient stress on the vesicle structure to trigger this colorimetric transition, which can be detected visually or spectrophotometrically by a shift in the absorbance maximum from ~640 nm (blue) to ~550 nm (red).[2]
Caption: Principle of colorimetric biosensing with polydiacetylene vesicles.
Stability and Storage
Proper handling and storage are critical to maintain the reactivity of 5,7-Docosadiynoic Acid N-Succinimide.
-
Solid Form: The solid compound should be stored desiccated at low temperatures (-20°C is recommended) to minimize hydrolysis from atmospheric moisture.[13] Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation.[12]
-
Solutions: Solutions of the NHS ester in organic solvents should be prepared fresh for each use. If storage is necessary, it should be for a short duration at low temperatures in an anhydrous solvent. Aqueous solutions are not stable and will hydrolyze.[12][13] The stability of NHS esters in aqueous solution is pH-dependent, with greater stability at lower pH.[12][15]
Conclusion
5,7-Docosadiynoic Acid N-Succinimide is a powerful and versatile molecule for the development of advanced materials and biosensors. Its ability to form chromogenic polymers through self-assembly and to be covalently linked to biomolecules provides a unique platform for creating responsive systems. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in research and development.
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